S-benzyl-N-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-cysteine
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Overview
Description
3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step may involve nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the thiazole ring.
Formamidation: The formamido group can be introduced through amidation reactions using formic acid derivatives.
Final Coupling: The final step involves coupling the thiazole derivative with a propanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the formamido group or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.
Substitution: The benzylsulfanyl group can be a site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, dihydrothiazoles.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID depends on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the formamido group can participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, 4-methylthiazole.
Benzylsulfanyl Compounds: Compounds like benzylsulfanylacetamide.
Formamido Compounds: Compounds like formamidoacetic acid.
Uniqueness
3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-8-10-17(11-9-14)21-23-15(2)19(29-21)20(25)24-18(22(26)27)13-28-12-16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3,(H,24,25)(H,26,27)/t18-/m0/s1 |
InChI Key |
APUWXMGJJWYVLX-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC(CSCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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